ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of sulfonamides and pyrazoles This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved by the reaction of ethyl acetoacetate with phenyl hydrazine in the presence of acetic acid . The resulting pyrazole intermediate is then subjected to sulfonamide formation by reacting with methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave irradiation and other advanced techniques may also be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring can also interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-sulfamoyl-3-phenyl-1H-indole-2-carboxylate: Similar structure with an indole ring instead of a pyrazole ring.
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the sulfamoyl and ester groups.
N-{4-[Ethyl(phenyl)sulfamoyl]-2-methylphenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide: Contains a trifluoromethyl group and a different core structure.
Uniqueness
Ethyl 3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the combination of its pyrazole ring, sulfamoyl group, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-9-12(15-14-11)21(18,19)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15) |
InChI Key |
FIINQNLMIJPMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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